molecular formula C14H25N3 B5666941 N-[4-(dimethylamino)benzyl]-N,N',N'-trimethyl-1,2-ethanediamine

N-[4-(dimethylamino)benzyl]-N,N',N'-trimethyl-1,2-ethanediamine

Cat. No.: B5666941
M. Wt: 235.37 g/mol
InChI Key: CQLNDPSCRUUGLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(dimethylamino)benzyl]-N,N',N'-trimethyl-1,2-ethanediamine, commonly referred to as DMABN, is a chemical compound that has gained significant attention in scientific research. DMABN is a tertiary amine, which means it contains three alkyl or aryl groups attached to the nitrogen atom. This compound has been used in various scientific studies due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of DMABN is not fully understood, but it is believed to involve the coordination of the nitrogen atom with metal ions. This coordination results in a change in the electronic properties of the compound, leading to a change in fluorescence intensity. The exact mechanism of action of DMABN is an area of active research.
Biochemical and Physiological Effects:
DMABN has been shown to have low toxicity and is relatively stable under physiological conditions. However, its potential applications in biological systems are still being investigated. Some studies have suggested that DMABN may have antioxidant properties and could be used as a potential therapeutic agent for the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the primary advantages of DMABN is its high selectivity for metal ions, which makes it a useful tool for the detection of metal ions in complex samples. However, DMABN has some limitations, such as its sensitivity to pH and the potential for interference from other compounds in the sample. These limitations must be carefully considered when using DMABN in laboratory experiments.

Future Directions

There are many potential future directions for research on DMABN. One area of interest is the development of new sensors for the detection of metal ions in environmental and biological samples. Another area of research is the investigation of the potential therapeutic applications of DMABN in the treatment of oxidative stress-related diseases. Additionally, further studies are needed to fully understand the mechanism of action of DMABN and its potential applications in biological systems.
Conclusion:
In conclusion, DMABN is a unique chemical compound with potential applications in scientific research. Its high selectivity for metal ions makes it a useful tool for the detection of metal ions in complex samples, and its low toxicity and relative stability under physiological conditions make it a promising candidate for potential therapeutic applications. Further research is needed to fully understand the mechanism of action of DMABN and its potential applications in biological systems.

Synthesis Methods

DMABN can be synthesized through a multi-step process that involves the reaction of 4-dimethylaminobenzaldehyde with trimethylamine. The resulting product is then subjected to further reactions to yield DMABN. The synthesis of DMABN is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity.

Scientific Research Applications

DMABN has been used in a variety of scientific studies due to its unique properties. One of the primary applications of DMABN is as a fluorescent probe for the detection of metal ions. DMABN has been shown to selectively bind to metal ions such as copper, zinc, and cadmium, resulting in a change in fluorescence intensity. This property has been utilized in the development of sensors for metal ion detection in environmental and biological samples.

Properties

IUPAC Name

N'-[[4-(dimethylamino)phenyl]methyl]-N,N,N'-trimethylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3/c1-15(2)10-11-17(5)12-13-6-8-14(9-7-13)16(3)4/h6-9H,10-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQLNDPSCRUUGLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C)CC1=CC=C(C=C1)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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